[3-(Trifluoromethyl)phenyl]methylcyanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylcyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBGMHJSBMGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 3 Trifluoromethyl Phenyl Methylcyanamide
Mechanistic Investigations of Cyanamide (B42294) Bond Formation
The formation of the cyanamide bond in [3-(Trifluoromethyl)phenyl]methylcyanamide is most commonly achieved through the von Braun reaction. This classic organic reaction involves the interaction of a tertiary amine with cyanogen (B1215507) bromide (BrCN). rsc.org In the case of N-methyl-N-[3-(trifluoromethyl)phenyl]amine, the reaction proceeds through a well-established two-step nucleophilic substitution mechanism.
The initial step involves the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic carbon of cyanogen bromide. This results in the displacement of the bromide ion and the formation of a quaternary cyanoammonium salt as a transient intermediate. The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group decreases the nucleophilicity of the amine compared to unsubstituted N-methylaniline, which may necessitate slightly more forcing reaction conditions.
The second and determining step of the mechanism is the nucleophilic attack by the displaced bromide ion on one of the carbon atoms attached to the positively charged nitrogen. This attack leads to the cleavage of a carbon-nitrogen bond and the formation of the final N-cyanamide product and an alkyl or aryl halide. In the case of N-methyl-N-[3-(trifluoromethyl)phenyl]amine, there are two potential sites for nucleophilic attack: the methyl carbon and the ipso-carbon of the aromatic ring.
The regioselectivity of this cleavage is dictated by the relative lability of the N-methyl and N-aryl bonds. Generally, the von Braun reaction favors the cleavage of the bond that leads to the more stable carbocation or is more susceptible to SN2 attack. In this specific molecule, the N-methyl bond is significantly more susceptible to SN2 displacement by the bromide ion than the N-aryl bond. The sp3-hybridized methyl carbon is a much better electrophile for an SN2 reaction compared to the sp2-hybridized aromatic carbon. Furthermore, cleavage of the N-aryl bond would require a nucleophilic aromatic substitution, which is generally disfavored under these conditions. The strong electron-withdrawing effect of the trifluoromethyl group further deactivates the aromatic ring towards nucleophilic attack. Consequently, the reaction proceeds with high regioselectivity to yield this compound and methyl bromide.
Role of Transient Intermediates in this compound Synthesis
The stability of this quaternary ammonium (B1175870) salt is influenced by the electronic properties of the substituents on the nitrogen atom. The presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group is expected to have a destabilizing effect on the positively charged nitrogen center through inductive effects. This destabilization can, in turn, influence the rate of the subsequent SN2 reaction. A more electrophilic nitrogen center could potentially increase the susceptibility of the adjacent methyl group to nucleophilic attack by the bromide ion.
While generally transient and not isolated, the existence of such quaternary ammonium salts is well-supported by mechanistic studies of the von Braun reaction. tcichemicals.com The rate of decomposition of this intermediate to the final products is dependent on the nucleophilicity of the counter-ion (bromide) and the steric and electronic nature of the groups attached to the nitrogen. For N-methyl-N-arylamines, the cleavage of the N-methyl bond is typically rapid, leading to a short lifetime for the quaternary ammonium intermediate.
Mechanisms of Nucleophilic and Electrophilic Reactions Involving this compound
The cyanamide functional group exhibits dual reactivity, with the potential for both nucleophilic and electrophilic interactions. The specific reactivity of this compound is modulated by its substituents.
Nucleophilic Reactions: The nitrogen atom of the cyanamide group possesses a lone pair of electrons and can act as a nucleophile. However, the presence of the electron-withdrawing 3-(trifluoromethyl)phenyl group significantly reduces the electron density on the nitrogen atom, thereby diminishing its nucleophilicity. Despite this, the nitrogen can still participate in reactions with strong electrophiles. For instance, protonation of the nitrogen can occur in the presence of strong acids.
Electrophilic Reactions: The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the adjacent nitrogen atom and the 3-(trifluoromethyl)phenyl group enhances the electrophilicity of this carbon. Nucleophilic addition to the C≡N triple bond can occur, leading to the formation of various derivatives. For example, the addition of water under acidic or basic conditions can lead to the hydrolysis of the cyanamide to the corresponding urea (B33335) derivative.
Intrinsic Stability and Reactivity of the Trifluoromethyl Group within the Molecular Framework
The trifluoromethyl (CF₃) group plays a pivotal role in defining the chemical properties of this compound. Its high electronegativity and strong electron-withdrawing nature have profound effects on the stability and reactivity of the entire molecule. wikipedia.orgmdpi.com
Electronic Effects on Trifluoromethyl Group Stability
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive (-I) effect, pulling electron density away from the aromatic ring. mdpi.com This strong electron withdrawal deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, although the latter is generally difficult to achieve. wikipedia.org
The C-F bonds within the trifluoromethyl group are exceptionally strong, contributing to the high thermal and chemical stability of this functional group. mdpi.com This stability is a key feature of many molecules containing the CF₃ group.
Behavior under Varied Reaction Environments (Acidic/Basic Conditions)
The trifluoromethyl group is generally stable under a wide range of acidic and basic conditions. However, under very harsh conditions, it can undergo hydrolysis.
Acidic Conditions: The trifluoromethyl group is highly resistant to hydrolysis under acidic conditions. The strong C-F bonds are not readily cleaved by protonolysis. The electron-withdrawing nature of the CF₃ group also deactivates the aromatic ring to a degree that makes electrophilic attack, which could initiate degradation, highly unfavorable. lkouniv.ac.in
Basic Conditions: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under strong basic conditions, particularly at elevated temperatures. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the CF₃ group. This can lead to the stepwise displacement of fluoride (B91410) ions and eventual formation of a carboxylic acid group. The presence of the electron-withdrawing cyanamide group on the same molecule could potentially influence the susceptibility of the trifluoromethyl group to hydrolysis, although specific studies on this interaction are limited.
| Property | Description |
| Electron-withdrawing nature | The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. wikipedia.org |
| Stability | The C-F bonds are very strong, making the trifluoromethyl group thermally and chemically stable. mdpi.com |
| Reactivity in Acidic Conditions | Generally very stable and resistant to hydrolysis. |
| Reactivity in Basic Conditions | Can undergo hydrolysis to a carboxylic acid under harsh basic conditions. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethyl Phenyl Methylcyanamide and Derivatives
Mass Spectrometry (MS) for Molecular Information
Fragmentation Pattern Analysis and Structural Interpretation
Without primary research data, any description of chemical shifts, coupling constants, exact mass, or fragmentation pathways for [3-(Trifluoromethyl)phenyl]methylcyanamide would be speculative.
Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy
Spectroscopic techniques are indispensable in the structural elucidation and characterization of novel chemical entities. For this compound, vibrational and electronic spectroscopy provide critical insights into its molecular structure and bonding. Infrared (IR) spectroscopy probes the vibrational modes of the molecule, offering a unique "fingerprint," while Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule, particularly within the aromatic system.
Infrared (IR) Spectroscopic Fingerprinting
While a specific experimental IR spectrum for this compound is not widely available in the literature, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups can provide a detailed spectroscopic fingerprint. The primary functional groups are the meta-substituted trifluoromethylphenyl ring and the N-methylcyanamide moiety.
The trifluoromethyl (-CF₃) group is known for its strong and characteristic IR absorptions. A broad and intense band is anticipated around 1330 cm⁻¹, which is attributed to the symmetric C-F stretching mode. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring also gives rise to specific bands; for a meta-substituted ring, a C-H out-of-plane bending peak is expected in the range of 810-750 cm⁻¹, with another characteristic ring bending absorption near 690 cm⁻¹.
The cyanamide (B42294) (-N-C≡N) functional group possesses a nitrile (C≡N) bond that has a characteristic stretching vibration in a relatively uncongested region of the IR spectrum. This C≡N stretch is anticipated to be observed in the 2243-2220 cm⁻¹ range. Notably, the intensity of the cyanamide C≡N stretch is typically stronger than that of a carbon-attached nitrile.
The presence of the methyl group attached to the nitrogen will result in C-H stretching vibrations typically observed around 2950-2850 cm⁻¹. The C-N stretching vibrations will likely appear in the fingerprint region, between 1350 and 1000 cm⁻¹.
Predicted Infrared Absorption Bands for this compound
| Wave Number (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2940 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |
| 2243-2220 | Strong | C≡N Stretch (Cyanamide) |
| 1600-1450 | Medium | Aromatic C=C Ring Stretch |
| ~1330 | Strong, Broad | Symmetric C-F Stretch (-CF₃) |
| 1170-1120 | Strong | Asymmetric C-F Stretch (-CF₃) |
| 810-750 | Medium-Strong | Aromatic C-H Out-of-Plane Bending (meta-substitution) |
| ~690 | Medium | Aromatic Ring Bending (meta-substitution) |
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The benzene ring and its substituents constitute the chromophore. The trifluoromethyl group and the methylcyanamide (B2951037) group act as auxochromes, which can modify the absorption characteristics of the benzene ring. The primary electronic transitions are expected to be π→π* transitions within the aromatic ring. The lone pair of electrons on the nitrogen atom of the cyanamide group could also participate in n→π* transitions, although these are generally of much lower intensity compared to π→π* transitions.
For a related compound, 1,4-bis(trifluoromethyl)benzene, an excitation peak is observed at 262 nm. nih.gov It is anticipated that this compound will exhibit a principal absorption band (λmax) in a similar region, likely between 260 and 280 nm. The methylcyanamide substituent is expected to cause a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to trifluoromethylbenzene alone, due to the extension of the conjugated system by the nitrogen lone pair.
Predicted UV-Visible Absorption Data for this compound
| Parameter | Predicted Value | Associated Electronic Transition |
| λmax (in non-polar solvent) | 260 - 280 nm | π→π |
| Molar Absorptivity (εmax) | Moderate to High | π→π |
Advanced Chromatographic Techniques for Purity Assessment and Analysis
Chromatographic methods are essential for the separation, identification, and quantification of this compound and any related impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile related compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard approach for determining the purity of this compound.
Method Development:
A suitable HPLC method would likely employ a C18 stationary phase, which is effective for the separation of moderately polar aromatic compounds. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a buffer, for instance, a phosphate (B84403) or formate (B1220265) buffer, would help to ensure reproducible retention times. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of any less polar impurities within a reasonable analysis time. UV detection would be appropriate, with the wavelength set at or near the λmax of the compound (predicted to be around 260-280 nm) to ensure high sensitivity.
Proposed HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 250 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Method Validation:
Once developed, the HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The validation would include the assessment of several key parameters:
HPLC Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for the main component should be spectrally pure and well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo at different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These could include starting materials, by-products from the synthesis, or degradation products.
Method Parameters:
A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet, where it is vaporized. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
Typical GC-MS Conditions for Impurity Profiling
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
Mass Spectrometric Fragmentation:
Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are detected. The mass spectrum provides a fingerprint that can be used to identify the compound, often with the aid of a mass spectral library.
For this compound, the molecular ion would be expected at its corresponding molecular weight. Key fragmentation pathways would likely involve:
Loss of the trifluoromethyl group: A prominent fragment corresponding to the loss of ·CF₃.
Cleavage of the methyl group: Loss of ·CH₃.
Fragmentation of the aromatic ring: Producing characteristic aromatic fragments.
Cleavage around the cyanamide group: Potentially leading to fragments corresponding to the trifluoromethylphenyl moiety and the methylcyanamide moiety.
By analyzing the retention times and mass spectra of the peaks in the chromatogram, it is possible to identify and quantify known and unknown impurities, providing a comprehensive profile of the sample's purity.
Lack of Crystallographic Data for this compound Prevents In-Depth Structural Analysis
A comprehensive search for published crystallographic studies on the chemical compound this compound has found no specific single-crystal X-ray diffraction data for this molecule. As a result, a detailed and accurate article focusing solely on its crystallographic and supramolecular features, as per the requested outline, cannot be generated at this time.
While crystallographic data exists for analogous compounds containing the 3-(trifluoromethyl)phenyl moiety, a strict adherence to the request of focusing solely on this compound prevents the extrapolation of this data. Such an extrapolation would be speculative and would not meet the required standards of scientific accuracy for the specific compound .
The requested article outline includes highly specific details that can only be addressed through direct experimental evidence:
Crystallographic Studies and Supramolecular Assembly of 3 Trifluoromethyl Phenyl Methylcyanamide and Analogues
Intermolecular Interactions and Hydrogen Bonding Networks:Necessitates the precise distances and angles between molecules in the crystal lattice to analyze interactions such as C-H…O, C-H…N, fluorine-centered interactions, and π-π stacking.
Without a published crystal structure for [3-(Trifluoromethyl)phenyl]methylcyanamide, any attempt to provide the detailed research findings and data tables as instructed would involve speculation and would not be based on factual, verifiable scientific research for this specific compound. Therefore, in the interest of maintaining scientific accuracy and avoiding the generation of unsubstantiated information, the article cannot be produced.
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. set-science.com The dnorm surface highlights regions of significant intermolecular interactions, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas signifying longer contacts. set-science.com
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.govcrystalexplorer.net These plots display the distribution of points according to the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The shape and distribution of points on the fingerprint plot are characteristic of specific types of interactions.
For compounds containing trifluoromethylphenyl groups, Hirshfeld surface analysis reveals significant contributions from H···H, C···H/H···C, O···H/H···O, and F···H/H···F interactions. nih.gov In a study of dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate, the largest contribution to the surface contacts was from H···H interactions (37.3%), followed by O···H/H···O (24.1%), F···H/H···F (19.0%), and C···H/H···C (10.3%). nih.gov The presence of the trifluoromethyl group introduces the possibility of C–H···F and F···F interactions, which can play a crucial role in the crystal packing. acs.org
The cyanamide (B42294) moiety, with its nitrogen atoms, is expected to participate in hydrogen bonding. In analogous structures, N—H···O and N—H···N hydrogen bonds are common and often form dimers or chains that direct the supramolecular assembly. nih.govnih.gov The fingerprint plots for such interactions typically show distinct spikes. researchgate.net For this compound, one would anticipate significant contributions from N···H/H···N contacts, in addition to the interactions involving the trifluoromethylphenyl group.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Contribution (%) in a Trifluoromethylphenyl Sulfonyl Derivative nih.gov |
| H···H | 37.3 |
| O···H/H···O | 24.1 |
| F···H/H···F | 19.0 |
| C···H/H···C | 10.3 |
| C···C | 1.5 |
| F···C/C···F | 0.7 |
This interactive table allows for sorting of data by clicking on the column headers.
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit varying physical and chemical properties. researchgate.net The presence of flexible torsion angles and multiple potential intermolecular interaction sites in a molecule increases the likelihood of polymorphism. dntb.gov.ua Trifluoromethyl-substituted benzanilides, for instance, have been observed to exhibit concomitant dimorphism, where two polymorphic forms crystallize simultaneously. acs.orgresearchgate.net
The diverse supramolecular interactions facilitated by trifluoromethyl groups, such as C–H···F–C and C(sp3)–F···F–C(sp3) interactions, can lead to the formation of multiple crystalline phases. acs.org Studies on N-[2-(trifluoromethyl)phenyl]benzamides have shown that the dihedral angles between the benzene (B151609) rings can vary significantly between different polymorphs and between molecules in the same asymmetric unit, highlighting the conformational flexibility that can give rise to polymorphism. nih.govresearchgate.net
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. hhu.denih.govnih.gov The principles of crystal engineering can be applied to predict and control the polymorphism of compounds like this compound. Key strategies in crystal engineering include the use of supramolecular synthons, which are robust and predictable non-covalent interactions that can guide the assembly of molecules into specific architectures. nih.gov
Table 2: Crystallographic Data for Analogous Trifluoromethylphenyl Compounds
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide (Form I) | Triclinic | P-1 | N-H···O, C–H···O, C–H···π | acs.org |
| 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide (Form II) | Monoclinic | Cc | N-H···O, C–H···O, C–H···F, C–F···F | acs.org |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | Monoclinic | P21/c | N—H···O | nih.gov |
| 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide | Monoclinic | P21/n | N—H···O, Br···Br | nih.gov |
| 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide | Monoclinic | P21/n | N—H···O, I···I | nih.gov |
This interactive table allows for sorting of data by clicking on the column headers.
Theoretical and Computational Chemistry Approaches to 3 Trifluoromethyl Phenyl Methylcyanamide
Electronic Structure and Reactivity Descriptors
From the quantum chemical calculations, several descriptors can be derived to understand the electronic structure and predict the reactivity of [3-(Trifluoromethyl)phenyl]methylcyanamide.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. scispace.comnih.gov A smaller gap generally implies higher reactivity. scispace.com For this compound, the distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack.
A hypothetical table of frontier molecular orbital energies would be structured as follows:
| Parameter | Energy (eV) (Hypothetical) |
| HOMO | [Value] |
| LUMO | [Value] |
| HOMO-LUMO Gap | [Value] |
The Molecular Electrostatic Potential (MESP) or Electrostatic Potential (ESP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For this compound, an MESP map would highlight the electronegative nitrogen and fluorine atoms as regions of negative potential and the hydrogen atoms as regions of positive potential.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and bonding interactions within a molecule. niscpr.res.in It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. joasciences.com For this compound, NBO analysis would provide insights into the delocalization of electron density and the stability arising from intramolecular interactions, such as the interaction between the lone pairs on the nitrogen and fluorine atoms with antibonding orbitals. researchgate.net
A hypothetical NBO analysis might reveal the following types of interactions:
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) (Hypothetical) |
| LP(1) N | σ(C-C) | [Value] |
| LP(1) F | σ(C-C) | [Value] |
| π(C=N) | π*(C=C) | [Value] |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its vibrational, electronic, and nuclear magnetic resonance spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which balance computational cost with accuracy.
Theoretical Vibrational Frequencies (IR, Raman)
The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. These calculations are generally performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). dergipark.org.tr The output of these calculations is a set of harmonic vibrational frequencies and their corresponding intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. dergipark.org.tr
The predicted spectra would be characterized by several key vibrational modes corresponding to the molecule's distinct functional groups. The nitrile (C≡N) stretching vibration of the cyanamide (B42294) group is expected to appear as a sharp, intense band in the 2200-2260 cm⁻¹ region. The trifluoromethyl (CF₃) group gives rise to strong stretching vibrations, typically observed between 1100 and 1200 cm⁻¹. joasciences.com The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and various C-C stretching vibrations within the 1430-1625 cm⁻¹ range. joasciences.comorientjchem.org Other significant modes include C-N stretching and various bending and deformation modes for the methyl group and the substituted phenyl ring.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Cyanamide (C≡N) | Stretching | 2245 - 2255 | Strong, Sharp |
| Phenyl C-H | Aromatic Stretching | 3050 - 3100 | Medium |
| Methyl C-H | Aliphatic Stretching | 2930 - 2980 | Medium |
| Phenyl C=C | Ring Stretching | 1450 - 1610 | Medium to Strong |
| Trifluoromethyl (C-F) | Symmetric & Asymmetric Stretching | 1120 - 1190 | Very Strong |
| Phenyl-N | C-N Stretching | 1300 - 1350 | Medium |
Note: These are estimated values based on typical frequency ranges for the respective functional groups as determined by DFT calculations on analogous molecules. joasciences.comresearchgate.net
UV-Visible Spectral Simulations
The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Visible light. The simulation yields the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For an aromatic compound like this compound, the UV-Visible spectrum is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. The calculations, typically performed with a functional like B3LYP or CAM-B3LYP, would predict the specific wavelengths for these transitions. The solvent environment, which can influence spectral properties, can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).
Table 2: Hypothetical TD-DFT Simulation Results for UV-Visible Absorption of this compound in a Nonpolar Solvent
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | ~265 | ~0.02 | π→π* |
Note: The presented data are hypothetical and serve as an illustration of typical TD-DFT output for substituted benzene derivatives. researchgate.net
Computed NMR Chemical Shifts
Theoretical calculations are highly effective for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, employed alongside DFT. nih.gov The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. worktribe.com
For this compound, the ¹⁹F NMR spectrum is predicted to show a single resonance for the CF₃ group. The ¹H NMR spectrum would feature distinct signals for the aromatic protons and the N-methyl protons. The ¹³C NMR spectrum would show signals for the methyl carbon, the aromatic carbons (with splitting for the carbon attached to the CF₃ group), the cyanamide carbon, and the CF₃ carbon. DFT methods like B3LYP or ωB97XD with a suitable basis set can provide predictions with good accuracy. worktribe.comresearchgate.net
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹⁹F | -CF₃ | -62 to -64 |
| ¹H | Aromatic | 7.3 - 7.6 |
| ¹H | N-CH₃ | ~3.1 |
| ¹³C | N-CH₃ | ~35 |
| ¹³C | C≡N | ~115 |
| ¹³C | Aromatic | 118 - 140 |
| ¹³C | Aromatic (C-CF₃) | ~132 (quartet) |
Note: These are estimated values based on computational studies of similar trifluoromethyl-substituted aromatic compounds and standard substituent effects. worktribe.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. aps.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically begin by placing the molecule in a simulation box, often filled with an explicit solvent like water or an organic solvent to mimic solution-phase behavior. The system is then allowed to evolve over time (from nanoseconds to microseconds), tracing the trajectory of each atom. researchgate.net
Key insights that could be gained from MD simulations include:
Conformational Preferences: Analysis of the simulation trajectory can reveal the most stable conformations of the molecule, particularly concerning the rotation around the Phenyl-N single bond. The relative populations of different conformers and the energy barriers for their interconversion can be quantified.
Molecular Flexibility: Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule are most rigid or flexible. This can highlight the motion of the methyl and trifluoromethyl groups relative to the aromatic ring. ijsrset.com
Solvation and Intermolecular Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the analysis of the solvation shell around the molecule and the identification of specific interactions, such as hydrogen bonding (if applicable) or van der Waals forces, which govern its behavior in solution. ijsrset.com
These simulations provide a dynamic picture of the molecule that is inaccessible through static quantum chemical calculations, offering a bridge between its theoretical structure and its behavior in a realistic chemical environment.
Computational Modeling of Reaction Mechanisms
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. rsc.org Using quantum mechanical methods, primarily DFT, researchers can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net
For a molecule like this compound, computational modeling could be applied to understand various potential reactions, such as:
Synthesis: The mechanism of its formation, for example, via the N-methylation of [3-(trifluoromethyl)phenyl]cyanamide, could be modeled. Calculations would aim to locate the transition state for the methylation step and compute the activation energy, providing insights into the reaction kinetics and feasibility.
Reactivity: The reactivity of the cyanamide group towards nucleophiles or its participation in cycloaddition reactions could be explored. By modeling the reaction pathways, one can predict whether certain reactions are thermodynamically favorable and kinetically accessible.
Degradation: Potential degradation pathways, such as hydrolysis of the cyanamide group, could be investigated to understand the molecule's stability under different conditions.
The process involves optimizing the geometries of all stationary points on the reaction coordinate and calculating their energies. The transition state, which represents the energy maximum along the reaction path, is characterized by having exactly one imaginary vibrational frequency. researchgate.net By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. This theoretical approach provides a molecular-level understanding of chemical transformations that can be difficult to obtain solely through experimental means. montclair.edu
Derivatization and Functionalization Strategies of 3 Trifluoromethyl Phenyl Methylcyanamide
Synthetic Modifications at the Cyanamide (B42294) Nitrogen Atom
The cyanamide functional group in [3-(Trifluoromethyl)phenyl]methylcyanamide is a versatile moiety for synthetic modifications. The chemistry of N,N-disubstituted cyanamides is characterized by the dual nature of the cyano group, which can act as both a nucleophile and an electrophile, and its ability to participate in cycloaddition reactions. nih.gov
One of the primary modes of reactivity for the cyanamide group is its participation in cycloaddition reactions. The carbon-nitrogen triple bond can undergo [3+2] and [2+2+2] cycloadditions with suitable reaction partners to form five- and six-membered heterocyclic rings, respectively. nih.gov For instance, metal-catalyzed [2+2+2] cyclotrimerization of cyanamides with diynes can yield functionally diverse 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net Similarly, [3+2] cycloaddition reactions with 1,3-dipoles can lead to the formation of various five-membered heterocycles. A notable example is the visible light-enhanced [3+2] cycloaddition of N,N-disubstituted hydrazines with organo-cyanamides to produce polysubstituted 1,2,4-triazol-3-amines. researchgate.netacs.org
The cyanamide nitrogen can also act as a nucleophile in addition reactions. For example, it can add to electrophilic species. Furthermore, the cyanamide moiety can be transformed into other functional groups. For instance, hydrolysis of the cyanamide can yield the corresponding urea (B33335) derivative. The reaction of N,N-disubstituted cyanamides with primary aliphatic amines in water can lead to the formation of guanidine (B92328) compounds. researchgate.net
The table below summarizes some potential synthetic modifications at the cyanamide nitrogen of this compound, based on known reactions of related N,N-disubstituted cyanamides.
| Reaction Type | Reagents and Conditions | Potential Product |
| [2+2+2] Cycloaddition | Diyne, Co(I) or Fe(II) catalyst | Substituted 2-aminopyridine |
| [3+2] Cycloaddition | N,N-disubstituted hydrazine, visible light | Polysubstituted 1,2,4-triazol-3-amine |
| Guanidine Formation | Primary aliphatic amine, water | N,N',N''-trisubstituted guanidine |
| Urea Formation | Acid or base catalyzed hydrolysis | N-methyl-N-[3-(trifluoromethyl)phenyl]urea |
Functionalization of the Aromatic Ring (e.g., Halogenation, Alkylation)
Functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and is a meta-director. lkouniv.ac.in The methylcyanamide (B2951037) group is also expected to influence the regioselectivity of these reactions.
Halogenation: Direct halogenation of the aromatic ring, for instance with bromine in the presence of a Lewis acid catalyst, would be expected to yield the 5-bromo derivative, as both the trifluoromethyl group and the methylcyanamide group would direct the incoming electrophile to the meta position relative to the trifluoromethyl group.
Alkylation: Friedel-Crafts alkylation of the aromatic ring is also a possibility. However, due to the deactivating nature of the trifluoromethyl group, harsh reaction conditions may be required. lkouniv.ac.in The regiochemical outcome would again be expected to favor substitution at the 5-position.
Recent advances in C-F bond functionalization of trifluoromethylarenes could offer alternative strategies for modifying the trifluoromethyl group itself, although these methods are generally less common than electrophilic aromatic substitution. nih.govrsc.org
The table below outlines potential functionalization reactions on the aromatic ring of this compound.
| Reaction Type | Reagents and Conditions | Potential Product |
| Bromination | Br₂, FeBr₃ | [5-Bromo-3-(trifluoromethyl)phenyl]methylcyanamide |
| Nitration | HNO₃, H₂SO₄ | [5-Nitro-3-(trifluoromethyl)phenyl]methylcyanamide |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | [5-Acyl-3-(trifluoromethyl)phenyl]methylcyanamide |
Strategies for Introducing Chirality through Derivatization
Introducing chirality into this compound can be accomplished through several synthetic strategies, primarily focusing on the modification of the molecule to create a stereogenic center.
One approach involves the asymmetric synthesis of chiral amines. For example, the catalytic enantioselective isomerization of imines can produce optically active trifluoromethylated amines. nih.govbrandeis.edusigmaaldrich.com This could be applied by first converting the methylamino group into an imine, followed by asymmetric isomerization and re-introduction of the cyano group.
Another strategy is the stereospecific isomerization of α-chiral allylic amines, which can lead to the synthesis of γ-trifluoromethylated aliphatic amines with two noncontiguous stereogenic centers. researchgate.net This would involve a more complex synthetic route starting from a chiral precursor.
Furthermore, derivatization of the aromatic ring with a chiral auxiliary, followed by a diastereoselective reaction and subsequent removal of the auxiliary, is a classical method for introducing chirality.
The table below presents some conceptual strategies for introducing chirality.
| Strategy | Description |
| Asymmetric Isomerization | Conversion of the methylamino group to an imine, followed by catalytic asymmetric isomerization to create a chiral center, and subsequent cyanation. |
| Chiral Auxiliary Derivatization | Attachment of a chiral auxiliary to the aromatic ring, followed by a diastereoselective reaction and removal of the auxiliary. |
| Asymmetric Synthesis from Chiral Precursors | Utilizing a multi-step synthesis starting from a chiral building block to construct the target molecule with a defined stereochemistry. |
Derivatization for Enhanced Analytical Detection and Separation (e.g., HPLC)
For the analysis of this compound by High-Performance Liquid Chromatography (HPLC), particularly at low concentrations, derivatization is often necessary to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. libretexts.org
Several derivatizing agents are commonly used for amines and related compounds. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. nih.govnih.gov This reagent could potentially react with the methylamino group after removal of the cyano group, or under specific conditions, with the cyanamide itself.
Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to form fluorescent derivatives. libretexts.org o-Phthalaldehyde (OPA) is a popular reagent for the derivatization of primary amines in the presence of a thiol, yielding highly fluorescent isoindole derivatives. nih.gov Since the target molecule contains a tertiary amine-like nitrogen (within the cyanamide group), derivatization strategies targeting tertiary amines could also be explored.
For the cyanamide group itself, specific derivatization methods have been developed. For instance, cyanamide can be derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) for HPLC analysis with UV detection. researchgate.net Another method involves derivatization with dansyl chloride for LC-MS/MS analysis. nih.gov
The table below lists some potential derivatizing agents and their corresponding detection methods for the HPLC analysis of this compound.
| Derivatizing Agent | Functional Group Targeted | Detection Method |
| Dansyl Chloride | Cyanamide or secondary amine (after decyanation) | Fluorescence, LC-MS/MS nih.govnih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Secondary amine (after decyanation) | Fluorescence libretexts.org |
| o-Phthalaldehyde (OPA) with thiol | Primary amine (after demethylation and decyanation) | Fluorescence nih.gov |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | Cyanamide | UV researchgate.net |
Role of 3 Trifluoromethyl Phenyl Methylcyanamide As a Chemical Intermediate
Building Block for the Construction of Diverse Organic Scaffolds
Beyond the synthesis of guanidines, the reactivity of the cyanamide (B42294) group could potentially be harnessed to construct other organic scaffolds. For instance, cycloaddition reactions involving the cyano group could lead to the formation of various heterocyclic systems. However, the scientific literature lacks specific examples of [3-(Trifluoromethyl)phenyl]methylcyanamide being utilized as a versatile building block for a wide array of organic structures. Its primary and most direct synthetic utility would likely remain in the formation of guanidine (B92328) derivatives.
Contribution to the Development of Catalytic Systems
Guanidine derivatives are known to be effective organocatalysts and ligands in metal-catalyzed reactions due to their strong basicity and coordinating ability. If this compound were used to synthesize a library of guanidine compounds, these products could then be explored for their catalytic activity.
The presence of the trifluoromethyl group could influence the electronic properties and steric hindrance of the resulting guanidine, potentially tuning its catalytic activity and selectivity. However, there is no direct research available that demonstrates the use of this compound or its derivatives in the development of catalytic systems. Any such contribution remains theoretical at this point.
This compound holds theoretical potential as a chemical intermediate, primarily for the synthesis of guanidine compounds. The presence of the trifluoromethylphenyl moiety makes it an interesting precursor for introducing this valuable functional group into more complex molecules. However, a comprehensive review of the available scientific literature reveals a lack of specific research focused on this particular compound. Its application in the synthesis of pyrazole (B372694) derivatives is not supported by known synthetic methodologies. While its role as a versatile building block for other organic scaffolds and in the development of catalytic systems is conceivable, it remains an underexplored area of research. Further investigation is required to experimentally validate and expand upon the potential synthetic utility of this compound.
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyanamide.
- Temperature control : Lower temperatures (40–50°C) reduce side reactions like hydrolysis of the cyanamide group.
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
Reference analogs include N-[4-Cyano-3-(trifluoromethyl)phenyl]propanamide derivatives, where similar coupling protocols achieved 70–85% yields .
How can molecular docking simulations predict interactions between this compound and androgen receptors?
Advanced Research Focus
Methodology :
Target Preparation : Retrieve the androgen receptor crystal structure (PDB ID: 2PIX) and prepare it using AutoDockTools (remove water, add polar hydrogens).
Ligand Preparation : Optimize the geometry of this compound using DFT (B3LYP/6-31G*) and generate conformers.
Docking Protocol :
- Use AutoDock Vina with a grid box centered on the ligand-binding domain (size: 20×20×20 Å).
- Apply Lamarckian genetic algorithm for pose sampling.
- Validate with known binders (e.g., bicalutamide) to ensure scoring function reliability.
Q. Interpretation :
- Analyze binding poses for hydrogen bonds with Arg752 or hydrophobic interactions with Leu704 and Trp741.
- Compare docking scores (ΔG) to analogs; a score ≤−8.0 kcal/mol suggests high affinity .
What analytical techniques resolve structural ambiguities in this compound derivatives?
Basic Research Focus
Key Techniques :
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving trifluoromethyl group disorder. Apply TWINABS for twinned crystals if needed .
- NMR Spectroscopy : ¹⁹F NMR (470 MHz) identifies trifluoromethyl environments (δ −60 to −65 ppm). ¹H-¹³C HSQC clarifies cyanamide connectivity.
- LC-HRMS : Electrospray ionization (ESI+) with a C18 column (0.1% formic acid in acetonitrile/water) confirms molecular ion peaks (e.g., [M+H]+ at m/z 229.05).
Case Study : Impurity profiling of related compounds (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]propanamide) used reverse-phase HPLC with UV detection (λ = 254 nm) to separate sulfonyl and sulfinyl analogs .
How should researchers address discrepancies in bioactivity data between in vitro and in vivo studies?
Advanced Research Focus
Root Causes :
- Metabolic instability : The cyanamide group may undergo rapid hydrolysis in vivo.
- Protein binding : High plasma protein binding (e.g., >90%) reduces free drug concentration.
Q. Mitigation Strategies :
- Metabolite profiling : Use liver microsomes (human/rat) to identify major metabolites (e.g., via LC-MS/MS).
- Pharmacokinetic modulation : Introduce steric hindrance (e.g., methyl groups adjacent to cyanamide) to slow degradation.
- In vivo imaging : Radiolabel the compound (¹⁴C-cyanamide) to track biodistribution.
Reference: Structural analogs like bicalutamide showed improved in vivo stability via fluorinated aryl sulfone groups .
What structural analogs of this compound have been studied, and how do substituent variations affect receptor binding?
Advanced Research Focus
Key Analogs :
| Compound | Modification | Bioactivity Trend |
|---|---|---|
| N-(4-Cyano-3-trifluoromethylphenyl)-methacrylamide | Acrylamide backbone | Reduced AR binding (IC₅₀ = 12 μM vs. 0.8 μM for parent) |
| N-(3-Trifluoromethylphenyl)isobutyramide | Bulkier alkyl group | Improved metabolic stability but lower solubility |
Q. SAR Insights :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic receptor pockets.
- Cyanamide vs. carboxamide : Cyanamide improves selectivity for AR over glucocorticoid receptors (10-fold difference) .
What crystallographic refinement strategies are effective for trifluoromethyl-containing compounds?
Advanced Research Focus
SHELX Suite Best Practices :
- Disordered trifluoromethyl groups : Use PART instructions and free variables to model rotational disorder.
- Hydrogen bonding : Restrain Uiso values for H-atoms involved in N–H⋯O interactions.
- Twinned data : Apply HKLF5 format in SHELXL for twin refinement (BASF parameter optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
